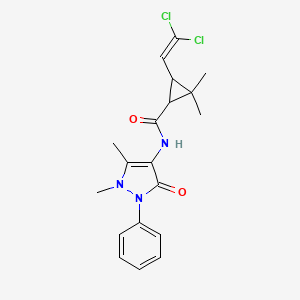![molecular formula C20H13BrN2O B5179740 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5179740.png)
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that has been studied extensively for its potential applications in various scientific fields. This compound is also known as ABPC and has a molecular formula of C24H15BrN2O. ABPC is a complex organic molecule that has been synthesized using various methods. The synthesis method used for ABPC is crucial in determining the purity and yield of the final product.
Mechanism of Action
The mechanism of action of ABPC is not fully understood. However, it has been proposed that ABPC exerts its biological effects by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. ABPC has also been shown to interact with DNA and RNA, which could contribute to its potential use as a fluorescent probe for detecting DNA damage.
Biochemical and Physiological Effects:
ABPC has been shown to have various biochemical and physiological effects. ABPC has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. ABPC has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
ABPC has several advantages for lab experiments. ABPC is a versatile molecule that can be used in various assays to study its biological effects. ABPC is also relatively stable and can be easily synthesized in large quantities. However, ABPC has some limitations for lab experiments. ABPC is a complex molecule that requires specialized equipment and expertise to synthesize and analyze. ABPC is also relatively expensive, which could limit its use in some research settings.
Future Directions
There are several future directions for ABPC research. One potential direction is to further investigate the anticancer and anti-inflammatory properties of ABPC and to develop ABPC-based therapeutics for cancer and inflammatory diseases. Another potential direction is to explore the potential use of ABPC as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of ABPC and to optimize the synthesis method to improve its yield and purity.
Synthesis Methods
The synthesis method used for ABPC involves a multi-step process that starts with the reaction of 2-bromobenzaldehyde and malononitrile. The resulting product is then reacted with 2-aminobenzophenone to form the final product ABPC. The yield and purity of ABPC can be improved by optimizing the reaction conditions such as temperature, solvent, and catalysts used.
Scientific Research Applications
ABPC has been studied extensively for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. ABPC has been shown to have anticancer, anti-inflammatory, and antioxidant properties. ABPC has also been studied for its potential use as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-17-8-4-3-7-14(17)18-15-10-9-12-5-1-2-6-13(12)19(15)24-20(23)16(18)11-22/h1-10,18H,23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVVBQKJQDERJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5179659.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-[5-(hydroxymethyl)-2-furyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5179664.png)
![1-benzyl-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179671.png)

![2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5179693.png)

![N,3,6,7-tetramethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5179697.png)
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![[5-(2-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5179728.png)
![6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5179730.png)
![{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5179735.png)
![4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5179738.png)

![(3S)-3-[(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]-2-azepanone](/img/structure/B5179748.png)